molecular formula C19H26N4O4 B6966370 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea

Cat. No.: B6966370
M. Wt: 374.4 g/mol
InChI Key: JDQHINCAIQNAAI-UHFFFAOYSA-N
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Description

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea typically involves multiple steps, starting with the preparation of the oxazole and furan intermediates. The oxazole ring can be synthesized through a cyclization reaction involving an appropriate amide and an aldehyde under acidic conditions. The furan ring can be prepared via a similar cyclization process using a suitable precursor.

Once the intermediates are prepared, they are coupled with a piperidine derivative through a series of condensation reactions. The final step involves the formation of the urea linkage, which can be achieved by reacting the intermediate with an isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea: Similar structure but with a different position of the furan ring.

    1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(thiophene-3-carbonyl)piperidin-4-yl]urea: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-19(2,3)15-10-20-16(27-15)11-21-18(25)22-14-4-7-23(8-5-14)17(24)13-6-9-26-12-13/h6,9-10,12,14H,4-5,7-8,11H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQHINCAIQNAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CNC(=O)NC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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